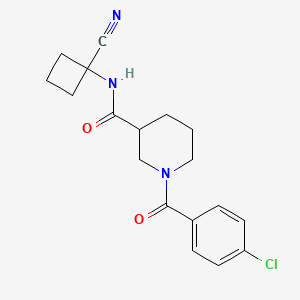![molecular formula C25H20N2O6S B2505378 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide CAS No. 902278-01-7](/img/structure/B2505378.png)
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring . Quinoline derivatives are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring. The presence of various substituents can significantly alter the properties of the compound .Chemical Reactions Analysis
Quinoline and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their exact structure. For example, oxolinic acid, a quinoline derivative, has a melting point of 314-316 °C and is soluble in 0.5 M NaOH .科学的研究の応用
Design and Synthesis of Potent Multifunctional Inhibitors
A study by Qin et al. (2015) explored the design and synthesis of potent aldose reductase inhibitors based on quinoxalinone structures, which are crucial for combating diabetic complications. These compounds exhibited both potent ALR2 inhibition and significant antioxidant activity, suggesting their potential application in multifunctional therapies for diabetes-related issues. This research indicates the broader applicability of quinoxalinone derivatives in developing treatments with dual functionalities, highlighting a promising avenue for compounds similar to 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide in addressing complex diseases like diabetes through innovative chemical design and synthesis strategies (Qin et al., 2015).
Antimicrobial and Antiprotozoal Activities
Patel et al. (2017) synthesized a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides from 2-hydroxy quinoxaline. These compounds displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, surpassing reference drugs in some cases. This research underscores the potential of quinoxaline derivatives, including 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide, in developing new treatments for microbial and protozoal infections, thereby contributing to the global fight against infectious diseases and drug resistance (Patel et al., 2017).
Synthesis of Quinolinone Alkaloids
Schwan et al. (2018) reported on the synthesis of 3,4-dioxygenated quinolin-2-one natural products through a regioselective aryne insertion into unsymmetric imides. This methodology, especially when performed in continuous flow, offers a rapid and efficient route to a variety of quinolinone derivatives, including potential analogs of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide. These compounds are of interest for their potential applications in medicinal chemistry, including as anticancer and antibacterial agents, demonstrating the versatility and utility of quinolinone derivatives in pharmaceutical research (Schwan et al., 2018).
Anticancer and Antibacterial Potentials
Jin et al. (2020) designed and synthesized a series of novel quinoline and quinolinium iodide derivatives to evaluate their anticancer and antibacterial properties. These compounds, particularly one potent derivative, demonstrated significant antitumor and antibacterial activities, surpassing positive controls. This study highlights the potential of compounds like 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide in the development of new therapeutic agents with dual anticancer and antibacterial effects, providing a promising approach to tackle multifaceted health challenges (Jin et al., 2020).
作用機序
特性
IUPAC Name |
2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c1-16-7-9-18(10-8-16)34(30,31)23-13-27(14-24(28)26-17-5-3-2-4-6-17)20-12-22-21(32-15-33-22)11-19(20)25(23)29/h2-13H,14-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWDGMYDHBJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)

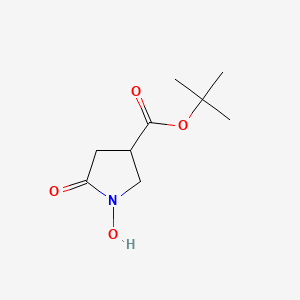
![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)
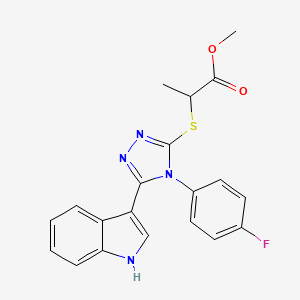

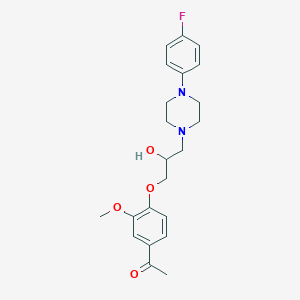

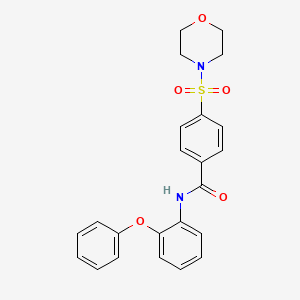
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)
![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)
